N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide
CAS No.:
Cat. No.: VC14804894
Molecular Formula: C19H21N5O2S
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N5O2S |
|---|---|
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3-yl)hexanamide |
| Standard InChI | InChI=1S/C19H21N5O2S/c25-16(21-19-23-22-17(27-19)13-9-10-13)8-2-1-5-11-24-12-20-15-7-4-3-6-14(15)18(24)26/h3-4,6-7,12-13H,1-2,5,8-11H2,(H,21,23,25) |
| Standard InChI Key | RGGXLADYSQULNN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=NN=C(S2)NC(=O)CCCCCN3C=NC4=CC=CC=C4C3=O |
Introduction
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a complex organic compound featuring a unique structural framework. This compound includes a thiadiazole ring, a cyclopropyl group, and a quinazoline moiety, which are known for their diverse biological activities. The presence of the cyclopropyl group enhances its chemical properties, potentially influencing its reactivity and biological interactions.
Structural Framework
The compound's structure is characterized by:
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Thiadiazole Ring: Known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.
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Cyclopropyl Group: Enhances chemical properties and reactivity.
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Quinazoline Moiety: Often associated with anticancer properties.
Biological Activities
Preliminary studies suggest that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide exhibits promising biological activities, particularly in medicinal chemistry:
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Anticancer Properties: Potential to inhibit cell proliferation in certain cancer cell lines.
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Antimicrobial and Anti-inflammatory Activities: Common among compounds with similar structures.
Synthesis and Characterization
The synthesis of this compound typically involves multiple steps, utilizing various chemical transformations. Characterization is often performed using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Potential Applications
Given its structural complexity and biological activities, this compound has potential applications in various fields, including:
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Medicinal Chemistry: For the development of anticancer and antimicrobial agents.
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Pharmaceutical Research: Further studies are needed to elucidate its mechanism of action and optimize its therapeutic potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| 5-(Cyclopropyl)-1,3,4-thiadiazole | Cyclopropyl group; simpler thiadiazole structure | Antimicrobial activity |
| 6-Amino-benzotriazine | Benzotriazine core with amino substitution | Anticancer properties |
| 2-Methylthio-thiadiazole | Thiadiazole with methylthio group | Anti-inflammatory effects |
| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-dimethylbenzamide | Similar thiadiazole structure with a different aromatic substituent | Potential anticancer activity |
Research Findings and Future Directions
Understanding the interaction of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide with biological targets is crucial for elucidating its mechanism of action. Future studies may involve in-depth molecular docking and in vitro assays to explore its therapeutic potential fully.
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